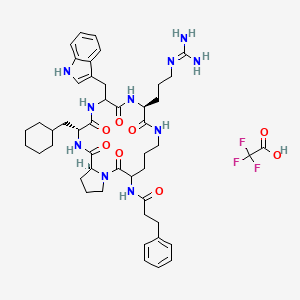
hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA is a synthetic peptide compound. Peptides like this are often studied for their potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound’s structure includes a sequence of amino acids modified with hydrocinnamoyl and trifluoroacetic acid (TFA) groups, which can influence its stability and activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC.
Deprotection: Temporary protecting groups (e.g., Fmoc) are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may require optimization of reaction conditions to improve yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cross-linked peptides, while reduction can yield linear peptides with free thiol groups.
科学研究应用
Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1)
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of new materials or as a biochemical tool.
作用机制
The mechanism of action of hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA depends on its specific biological activity. Generally, peptides can interact with cellular membranes, enzymes, or receptors, leading to various effects such as:
Membrane Disruption: Antimicrobial peptides can disrupt bacterial cell membranes.
Enzyme Inhibition: Peptides can inhibit enzymes by binding to their active sites.
Receptor Binding: Peptides can act as agonists or antagonists of specific receptors.
相似化合物的比较
Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA can be compared with other synthetic peptides like:
Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(2).TFA: Similar structure but with a different sequence or modification.
Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(3).TFA: Another variant with potential differences in activity or stability.
These comparisons highlight the uniqueness of this compound in terms of its specific sequence and modifications, which can influence its biological properties and applications.
属性
IUPAC Name |
N-[(9S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62N10O6.C2HF3O2/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33;3-2(4,5)1(6)7/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49);(H,6,7)/t34-,35?,36+,37?,38-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQOMEWKZCTQMA-IBXZMWQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H]2C(=O)NC(C(=O)N[C@H](C(=O)NCCCC(C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H63F3N10O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














